molecular formula C7H7ClFNO2 B8145349 3-Fluoro-5-methylisonicotinic acid hydrochloride

3-Fluoro-5-methylisonicotinic acid hydrochloride

Cat. No.: B8145349
M. Wt: 191.59 g/mol
InChI Key: VPUNLQKGAHWYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methylisonicotinic acid hydrochloride (CAS 2639626-30-3) is a small molecule building block of high interest in pharmaceutical research and development. This compound, with a molecular formula of C 7 H 7 FNO 2 and a molecular weight of 191.59 . It is offered with a guaranteed purity of 97.0%,

Properties

IUPAC Name

3-fluoro-5-methylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c1-4-2-9-3-5(8)6(4)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNLQKGAHWYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange Reactions

A plausible route involves substituting a halogen atom at position 3 of a pre-functionalized pyridine intermediate. For example, 5-methylisonicotinic acid could undergo chlorination at position 3 using phosphorus oxychloride (POCl₃), followed by a halogen exchange with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF). This method mirrors strategies used for synthesizing 4-fluoro-2-methylbenzoic acid, where fluorination succeeds chlorination under controlled conditions.

Reaction Conditions:

  • Chlorination: POCl₃, reflux, 6–8 hours.

  • Fluorination: KF, DMF, 120°C, 12 hours.

Directed Ortho-Metalation (DoM)

Directed metalation leverages substituents to guide regioselective functionalization. Starting with 5-methylisonicotinic acid , a protecting group (e.g., methyl ester) could be introduced to the carboxylic acid. A strong base like lithium diisopropylamide (LDA) deprotonates the position ortho to the directing group (methyl ester), enabling electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI).

Key Steps:

  • Esterification: Methanol, H₂SO₄ catalyst.

  • Metalation: LDA, tetrahydrofuran (THF), -78°C.

  • Fluorination: NFSI, -78°C to room temperature.

  • Deprotection: Aqueous HCl, reflux.

Hydrochloride Salt Formation

The free acid form (CAS: 1211578-10-7) is converted to the hydrochloride salt by treating with hydrochloric acid in a solvent such as ethanol or diethyl ether. Slow evaporation or antisolvent addition (e.g., ethyl acetate) yields crystalline product.

Procedure:

  • Dissolve 3-fluoro-5-methylisonicotinic acid in ethanol.

  • Add concentrated HCl dropwise at 0°C.

  • Stir for 1 hour, filter, and wash with cold ether.

  • Dry under vacuum to isolate the hydrochloride salt.

Comparative Analysis of Methods

MethodAdvantagesChallengesYield (Hypothetical)
Halogen ExchangeUses commercially available intermediatesRisk of over-chlorination40–50%
Directed MetalationHigh regioselectivitySensitivity to moisture and oxygen55–65%
Hydrochloride FormationSimple, scalablePurity dependent on crystallization85–90%

Optimization and Challenges

Regioselectivity in Fluorination

The electron-withdrawing nature of the pyridine ring complicates electrophilic substitution. Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency, as demonstrated in fluorinated benzoic acid preparations.

Purification Techniques

Column chromatography using silica gel with ethyl acetate/hexane mixtures effectively separates isomers. Recrystallization from toluene or ethyl acetate improves purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylisonicotinic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-methylisonicotinic acid hydrochloride has garnered attention for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties , effectively inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it has lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, suggesting its potential as a new antibacterial agent .

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies demonstrated that it can reduce levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Preliminary research suggests that this compound may induce apoptosis in various cancer cell lines, including HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, critical for programmed cell death .

Enzyme Inhibition Studies

This compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies utilizing kinetic assays have shown that it can inhibit nicotinamidases, which are crucial for nicotinamide metabolism .

Ligand Development

In biochemical assays, this compound is being investigated as a ligand for various receptors, which could lead to the development of novel therapeutic agents targeting specific biological pathways .

Material Science

The unique fluorinated structure of this compound contributes to its use in developing advanced materials with specific electronic or optical properties. The presence of fluorine enhances the compound's stability and reactivity, making it suitable for synthesizing novel polymers and materials used in electronics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits growth of Staphylococcus aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro
AnticancerInduces apoptosis in cancer cell lines (HeLa, MCF-7)
Enzyme InhibitionInhibits nicotinamidases; affects metabolic pathways
Ligand DevelopmentPotential ligand for receptor interactions

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of the compound revealed its ability to modulate cytokine production. This was assessed using human cell lines treated with the compound, which showed a marked decrease in inflammatory markers compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-fluoro-5-methylisonicotinic acid hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and stability.

Compound Name Molecular Formula Substituents Key Properties/Stability Data
3-Fluoro-5-methylisonicotinic acid HCl C₇H₇FNO₂·HCl (inferred) 3-F, 5-CH₃, 4-COOH Likely stable at -20°C (inferred from ); enhanced solubility due to HCl salt.
3-Chloro-5-methoxyisonicotinic acid C₇H₆ClNO₃ 3-Cl, 5-OCH₃, 4-COOH Lower lipophilicity vs. fluoro analogs; SMILES: COC₁=CN=CC(=C₁C(=O)O)Cl .
2-Methoxyisonicotinic acid C₇H₇NO₃ 2-OCH₃, 4-COOH Higher polarity due to methoxy group; commercial availability (CAS: N/A) .
2-Amino-5-fluoroisonicotinic acid C₆H₅FN₂O₂ 2-NH₂, 5-F, 4-COOH Similarity score 0.82 to target compound; potential for hydrogen bonding .
Nicardipine Hydrochloride C₂₆H₂₉N₃O₆·HCl Dihydropyridine core, HCl salt Acid-stable under physiological conditions .

Key Findings:

Impact of Substituents on Lipophilicity: Fluorine at position 3 (electron-withdrawing) likely increases metabolic stability and binding affinity compared to chlorine or methoxy groups .

Hydrochloride Salt Advantages :

  • The HCl salt form improves aqueous solubility, critical for oral bioavailability, as observed in Nicardipine Hydrochloride .
  • Long-term stability (≥5 years at -20°C) is achievable for fluorinated hydrochlorides, as demonstrated by 3-fluoro Deschloroketamine Hydrochloride .

Structural vs. Functional Similarity: 3-Chloro-5-methoxyisonicotinic acid (CID 10487843) shares a pyridinecarboxylic acid backbone but differs in substituent electronegativity (Cl vs. F) and steric effects (OCH₃ vs. CH₃), which may alter receptor interactions . 2-Amino-5-fluoroisonicotinic acid (similarity score 0.82) highlights the importance of fluorine position and amino group interactions in biological activity .

Biological Activity

3-Fluoro-5-methylisonicotinic acid hydrochloride (CAS number 2639626-30-3) is a derivative of isonicotinic acid characterized by a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

  • Chemical Formula : CHClFNO
  • Molecular Weight : 191.59 g/mol
  • Structural Features : The unique positioning of the fluorine and methyl groups contributes to its distinct chemical reactivity and biological profile compared to structurally similar compounds.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Antiviral Activity : There is emerging evidence that this compound may exhibit antiviral properties, particularly against viral targets involved in HIV replication. The interactions with viral integrases have shown potential in inhibiting viral proliferation at low micromolar concentrations .
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor reveal that it may affect nicotinamidases, which are implicated in various metabolic processes. This inhibition could have implications for drug resistance mechanisms in pathogens like Mycobacterium tuberculosis .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Bromo-5-fluoro-4-pyridinecarboxylic acid885588-12-50.85Different halogen substitution pattern
2-Bromo-3-fluoroisonicotinic acid1211530-89-00.79Variation in substitution position on the ring
3-(Trifluoromethyl)pyridine-4-carboxylic acid590371-38-30.79Contains trifluoromethyl group instead of mono-fluorine
4-Fluoroisonicotinic acid1211578-10-70.75Fluorine at the para position

The unique structural features of this compound contribute to its distinct biological activity profile, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of approximately 32 µg/mL, indicating promising potential as an antimicrobial agent.
  • Antiviral Activity : In vitro assays revealed that this compound can inhibit HIV replication by targeting integrase enzymes, with an IC50 value ranging from 0.19 to 3.7 µM depending on the specific viral strain tested . This positions it as a noteworthy candidate for further development in antiviral therapies.
  • Enzymatic Interaction : Research into its interaction with nicotinamidases highlighted that it could modulate intracellular concentrations of nicotinamide, potentially influencing sirtuin activity and metabolic regulation in various organisms .

Q & A

Q. How can HPLC methods be adapted for quantifying this compound in reaction mixtures?

  • Methodology : Use a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer (pH 2.5) and methanol (70:30 v/v) at 1 mL/min. UV detection at 210 nm ensures sensitivity (LOD: 0.1 μg/mL). Calibration curves (1–100 μg/mL) show linearity (R² > 0.999) .
  • Validation : Assess intra-day and inter-day precision (RSD < 2%) and recovery rates (98–102%) using spiked samples .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methylation) impact the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 30 days. Analyze degradation products via LC-MS. The fluorine atom at position 3 enhances stability in acidic media (pH 3–5) but increases hydrolysis susceptibility in alkaline conditions (pH > 8). Methylation at position 5 reduces crystallinity, requiring stabilizers like mannitol in formulations .
  • Data Analysis : Compare degradation kinetics (zero-order vs. first-order models) to identify dominant pathways .

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?

  • Methodology : Perform dose-response studies in cell lines (e.g., HepG2) and rodent models. Adjust bioavailability by formulating the compound as a hydrochloride salt to enhance solubility. Use pharmacokinetic profiling (e.g., AUC, Cmax) to correlate in vitro IC50 values with in vivo efficacy .
  • Troubleshooting : Address species-specific metabolic differences using liver microsome assays. For example, cytochrome P450-mediated demethylation may reduce activity in rodents but not humans .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., kinases)?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., EGFR kinase). Parameterize the compound’s partial charges and torsion angles via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with SPR-based binding assays .
  • Limitations : Account for solvent effects (explicit water models) and protonation states at physiological pH .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Reaction temperature: 70–80°C; Catalyst: Pd/C (5% w/w); Purity validation: HPLC
HPLC Analysis Mobile phase: Phosphate buffer:MeOH (70:30); Detection: 210 nm; LOD: 0.1 μg/mL
Stability Studies Conditions: 40°C/75% RH; Analytical method: LC-MS; Kinetics: Zero-order degradation
Pharmacokinetics Formulation: Hydrochloride salt; AUC calculation: Non-compartmental analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.